2-methyl-6-(trifluoromethoxy)-1H-indole
Overview
Description
- 2-Methyl-6-(trifluoromethoxy)-1H-indole is a chemical compound with the molecular formula C<sub>11</sub>H<sub>8</sub>F<sub>3</sub>NO .
- It belongs to the nitroimidazole class of compounds.
- The structure of 2-methyl-6-(trifluoromethoxy)-1H-indole is as follows:
Synthesis Analysis
- The synthesis of this compound involves specific chemical reactions, which are detailed in relevant research papers.
Molecular Structure Analysis
- The compound consists of an indole ring with a trifluoromethoxy group at the 6-position and a methyl group at the 2-position.
Chemical Reactions Analysis
- The compound can undergo various reactions, including nitration , reduction , and substitution reactions.
Physical And Chemical Properties Analysis
- Molecular weight: 191.15 g/mol
- Formula: C<sub>8</sub>H<sub>8</sub>F<sub>3</sub>NO
- Purity: Min. 95%
Scientific Research Applications
Electronic Nature in Alkenylation of Indoles
Research demonstrates that the electronic nature of the ketone directing group is crucial in achieving site selectivity between C-2 and C-4 positions in the indole framework. This property is essential for altering the reactivity and specificity in synthetic chemistry, particularly in the context of indoles (Lanke, Bettadapur, & Prabhu, 2016).
Antituberculosis Activity
Indole derivatives, including those with trifluoromethoxy groups, have been studied for their antituberculosis activity. This research is significant for medicinal chemistry, especially in the development of new therapeutic agents against tuberculosis (Güzel, Karalı, & Salman, 2008).
QSAR Studies in Anti-tubercular Agents
Quantitative structure-activity relationship (QSAR) studies have been conducted on indole derivatives, including those with trifluoromethoxy groups, to understand their anti-tubercular properties. This research provides insights into the relationship between molecular structure and biological activity, aiding in drug design (Shahlaei, Fassihi, & Nezami, 2009).
Study of Reaction Mechanisms
Studies on the reaction mechanisms involving trifluoromethyl and indole compounds have been conducted. These insights are vital for understanding chemical reactivity and for synthesizing novel compounds (Usachev, Tabatchikova, Sevenard, & Sosnovskikh, 2018).
Vesicle Formation from Indole Derivatives
Research on the formation of vesicles from N- or 3-alkylindoles, including those with trifluoromethoxy groups, offers potential evidence for the role of tryptophan as a membrane anchor in proteins. This research has implications in biochemistry and cell biology (Abel et al., 2000).
Synthesis and Reactivity Studies
Studies on the synthesis and reactivity of various indole derivatives, including those with trifluoromethoxy groups, contribute to the field of synthetic chemistry. These findings assist in the development of novel synthetic routes and compounds (Bonazza et al., 2004).
Crystal Structure Analysis
Research has been conducted on the molecular and crystal structure of indole derivatives, including those with trifluoromethoxy groups. This research is crucial for understanding the molecular arrangement and properties of these compounds (Karalı, 2021).
Nucleophilic Reactivities of Indoles
Studies on the nucleophilic reactivities of indoles, including those with trifluoromethoxy groups, provide valuable insights into their chemical behavior. This information is crucial for designing reaction pathways and understanding reactivity patterns (Lakhdar et al., 2006).
Safety And Hazards
- Safety data sheets should be consulted for specific safety information.
Future Directions
- Further research is needed to explore its potential applications and optimize its use.
properties
IUPAC Name |
2-methyl-6-(trifluoromethoxy)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-6-4-7-2-3-8(5-9(7)14-6)15-10(11,12)13/h2-5,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLOHUDUPRNMML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479386 | |
Record name | 2-methyl-6-(trifluoromethoxy)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(trifluoromethoxy)-1H-indole | |
CAS RN |
57330-49-1 | |
Record name | 2-Methyl-6-trifluoromethoxyindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57330-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methyl-6-(trifluoromethoxy)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-6-(trifluoromethoxy)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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